2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylbenzyl chloride with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids or boronic esters.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Formed through the reaction of boronic acids with alkoxides.
Substitution Products: Various substituted benzyl derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These compounds can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved depend on the specific application and the nature of the biological system.
Comparison with Similar Compounds
Phenylboronic acid
Benzylboronic acid
2,5-Dimethylbenzyl chloride
2,5-Dimethoxybenzyl alcohol
Properties
Molecular Formula |
C15H23BO2 |
---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-11-7-8-12(2)13(9-11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3 |
InChI Key |
JJLWYKGIGNDWLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.